N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a heterocyclic compound featuring a thiazole core substituted with a benzofuran moiety at the 4-position and a benzamide group at the 2-position. The benzamide is further functionalized with a methylsulfonyl group at the ortho position of the benzene ring.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMCDLHXYZBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2-(2-aminophenyl)benzofuran derivatives with thioamides under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the benzofuran or thiazole rings, can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide has shown potential as a bioactive molecule. Studies have investigated its antimicrobial, antitumor, and antioxidant properties, making it a candidate for drug development.
Medicine: The compound's biological activity has led to its exploration as a therapeutic agent. Its potential to inhibit specific enzymes or receptors involved in disease processes makes it a target for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism by which N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Thiazole Substituents: The target compound’s benzofuran group distinguishes it from analogs with pyridine (7a), bromophenyl (8, Compound 50), or phenoxyphenyl substituents. Benzofuran may enhance π-π stacking interactions in biological targets compared to halogenated or alkylated aryl groups.
- Benzamide Substituents : The methylsulfonyl group at the ortho position (target) contrasts with meta-substituted sulfonyl (7a), formyl (8), or sulfamoyl (Compound 50) groups. Ortho substitution may sterically hinder rotational freedom, affecting conformational stability .
Key Observations :
- The target compound’s synthesis likely parallels that of 7a, utilizing carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Halogenated derivatives (e.g., 8, Compound 50) often employ nucleophilic aromatic substitution or Suzuki coupling, which are less relevant to the target’s benzofuran moiety .
Physicochemical and Spectral Properties
- Methylsulfonyl vs. IR spectra of sulfonyl-containing analogs show C=O stretches at ~1663–1682 cm⁻¹ and S=O stretches at ~1243–1258 cm⁻¹ .
- Benzofuran vs. Aromatic Substituents : The benzofuran moiety introduces distinct ¹H NMR signals for fused furan (δ ~6.8–7.5 ppm) and thiazole protons, differing from pyridinyl (δ ~8.0–8.5 ppm) or bromophenyl (δ ~7.3–7.7 ppm) analogs .
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₃O₄S₂
- Molecular Weight : 405.5 g/mol
- CAS Number : 1060168-75-3
The structure incorporates a benzofuran moiety linked to a thiazole and a methylsulfonyl group, which are known for their biological relevance.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antibacterial properties . Research indicates that derivatives containing thiazole and sulfonamide groups demonstrate potent activity against both Gram-positive and Gram-negative bacteria.
In Vitro Antibacterial Studies
A study synthesized various derivatives of the compound and tested their antibacterial efficacy. The results showed significant inhibition zones against common pathogens:
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | S. aureus | |
| Isopropyl (5a) | 8 | 8 |
| 4 | 7.5 | 8 |
| 2 | 7.5 | 6 |
| 1 | 7 | — |
This data suggests that certain substitutions on the thiazole and benzofuran rings enhance antibacterial activity, potentially through mechanisms involving the inhibition of dihydropteroate synthetase (DHPS), crucial for bacterial folate synthesis .
Anticancer Activity
The anticancer potential of benzofuran and thiazole derivatives has been extensively documented. The compound shows promise as an anticancer agent , with studies demonstrating its ability to inhibit cancer cell proliferation.
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the anticancer activity of thiazole-containing compounds:
- Benzofuran Moiety : Enhances cytotoxicity.
- Substituents on the Thiazole Ring : Modifications can lead to increased potency against various cancer cell lines.
For instance, compounds derived from thiazoles have shown IC₅₀ values in the low micromolar range against several cancer types, indicating their potential as effective chemotherapeutics .
Case Studies
- Antibacterial Efficacy : A case study involving the synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-benzenesulfonamide derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that specific modifications to the benzofuran structure could enhance antibacterial properties .
- Antitumor Activity : Another investigation focused on the compound's effect on human cancer cell lines, showing that it could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Q & A
Q. What are the key steps in synthesizing N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?
The synthesis typically involves:
- Thiazole ring formation : Cyclization of a thiourea derivative with α-haloketones (e.g., bromoacetophenone) under reflux in ethanol .
- Benzofuran coupling : Suzuki-Miyaura cross-coupling to attach the benzofuran moiety to the thiazole ring using Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm) and carbon types (thiazole C-2 at ~165 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 423.08) .
- X-ray crystallography : Resolves 3D conformation, bond angles (e.g., thiazole–benzamide dihedral angle ~85°) .
Q. How is the compound’s stability assessed under experimental conditions?
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C) .
- Solubility : Tested in DMSO (high), water (<0.1 mg/mL), and ethanol (~5 mg/mL) .
- pH stability : Incubation in buffers (pH 3–10) followed by HPLC monitoring for degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Pd(OAc)₂ vs. PdCl₂ for Suzuki coupling, with yields increasing from 60% to 85% under ligand-free conditions .
- Solvent effects : Replacing DMF with THF reduces side-product formation during sulfonylation .
- Temperature control : Lowering the cyclization step to 60°C prevents thiazole ring decomposition .
Q. What computational methods predict biological targets and binding modes?
- Molecular docking (AutoDock Vina) : Identifies potential interactions with kinases (e.g., EGFR, binding affinity −9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand–protein complexes (RMSD <2 Å over 100 ns) .
- QSAR models : Correlate substituent electronegativity (e.g., benzofuran vs. phenyl) with anticancer IC₅₀ values .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., MTT assay at 48h vs. 72h) .
- Structural analogs : Test derivatives (e.g., replacing benzofuran with biphenyl) to isolate pharmacophore contributions .
- Off-target profiling : Use kinome-wide screening to identify non-specific interactions .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzofuran 5-position increases kinase inhibition by 3-fold .
- Bioisosteric replacement : Swapping methylsulfonyl with sulfonamide improves solubility without losing potency .
- Prodrug design : Acetylating the benzamide NH enhances cellular uptake (e.g., 2.5× higher intracellular concentration) .
Q. What mechanisms underlie its anticancer activity?
- Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., IC₅₀ = 1.2 µM for Aurora B) .
- Apoptosis induction : Upregulates caspase-3/7 activity (3.5-fold increase in HeLa cells) .
- ROS generation : Elevates intracellular ROS levels by 40% in MCF-7 cells, triggering DNA damage .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Optimal Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazole formation | EtOH, 80°C, 6h | 75 | 90 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 85 | 95 | |
| Sulfonylation | CH₂Cl₂, 0°C, 2h | 92 | 98 |
Q. Table 2: Biological Activity Comparison
| Derivative | IC₅₀ (µM) | Target Protein | Assay Type | Reference |
|---|---|---|---|---|
| Parent compound | 1.2 | Aurora B | Kinase | |
| -NO₂ analog | 0.8 | EGFR | MTT | |
| Sulfonamide variant | 2.5 | PI3K | Flow |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
